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Introduction
These application notes provide a detailed protocol for the use of PH11, a novel fluorescent

probe for monitoring mitochondrial membrane potential (ΔΨm) in living cells by flow cytometry.

PH11 is a cationic, lipophilic dye that accumulates in mitochondria in a membrane potential-

dependent manner. In healthy cells with polarized mitochondria, PH11 fluoresces brightly.

Conversely, in apoptotic or metabolically stressed cells with depolarized mitochondria, the

fluorescence intensity of PH11 is significantly diminished. This characteristic allows for the

quantitative assessment of mitochondrial health and the early detection of apoptosis. This

document outlines the procedures for cell preparation, staining with PH11, flow cytometric data

acquisition, and analysis, and includes examples of expected results and troubleshooting tips.

Principle of the Assay
Mitochondrial membrane potential is a key indicator of cell health. In living cells, the electron

transport chain generates an electrochemical gradient across the inner mitochondrial

membrane, resulting in a negative charge within the mitochondrial matrix. The cationic PH11
dye is sequestered by active mitochondria due to this negative charge. Upon mitochondrial

depolarization, a critical event in the early stages of apoptosis, PH11 is no longer retained

within the mitochondria and is dispersed throughout the cell, leading to a decrease in

fluorescence intensity. This change can be readily quantified using flow cytometry, allowing for
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the discrimination of healthy cells from those undergoing apoptosis or mitochondrial

dysfunction.

Materials and Reagents
PH11 reagent (e.g., 1 mM stock solution in DMSO)

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).[1]

Cells of interest (e.g., Jurkat cells)

Apoptosis inducer (e.g., Staurosporine)

Propidium Iodide (PI) or other viability dye

12 x 75 mm polystyrene tubes for flow cytometry

Flow cytometer equipped with a 488 nm laser and appropriate detectors.

Experimental Protocol
This protocol describes the steps for staining suspended cells with PH11 for the analysis of

mitochondrial membrane potential.

1. Cell Preparation

Culture cells to a density of 0.5 - 1 x 10^6 cells/mL. Cell viability should be greater than 90%.

Induce apoptosis in a subset of cells by treating with an appropriate stimulus (e.g., 1 µM

Staurosporine for 4 hours). Include an untreated control.

Harvest cells by centrifugation at 300 x g for 5 minutes.

Wash the cells once with 10 mL of PBS.

Resuspend the cell pellet in PBS to a final concentration of 1 x 10^6 cells/mL.
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2. PH11 Staining

Add PH11 stock solution to the cell suspension to a final concentration of 100 nM. The

optimal concentration may vary depending on the cell type and should be determined

empirically.

Incubate the cells for 15-30 minutes at 37°C in the dark.

(Optional) If assessing cell viability simultaneously, add a viability dye such as Propidium

Iodide (PI) at a final concentration of 1 µg/mL to the cell suspension during the last 5 minutes

of incubation.

After incubation, centrifuge the cells at 300 x g for 5 minutes.

Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.[1]

Keep the cells on ice and protected from light until analysis.

3. Flow Cytometry Analysis

Set up the flow cytometer with the appropriate laser and filter configuration for PH11 (e.g.,

excitation at 488 nm, emission detected in the green channel, ~530/30 nm) and PI (if used,

e.g., emission detected in the red channel, ~610/20 nm).

Run unstained and single-stained controls to set up compensation and gates.

Acquire data for each sample, collecting at least 10,000 events per sample.

Analyze the data using appropriate software. Gate on the cell population of interest based on

forward and side scatter properties.

Quantify the percentage of cells with high PH11 fluorescence (healthy) and low PH11
fluorescence (apoptotic/depolarized).

Data Presentation
The following table provides an example of quantitative data obtained from a flow cytometry

experiment using PH11 to assess mitochondrial depolarization in Jurkat cells treated with
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Staurosporine.

Treatment
PH11-High (Healthy Cells,
%)

PH11-Low (Depolarized
Cells, %)

Untreated Control 95.2 ± 2.1 4.8 ± 0.5

Staurosporine (1 µM) 23.7 ± 3.5 76.3 ± 3.8

Diagrams
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Staining

Data Acquisition & Analysis

Culture Cells

Induce Apoptosis (e.g., Staurosporine)

Harvest and Wash Cells

Add PH11 Reagent

Incubate at 37°C

Add Viability Dye (Optional)

Run on Flow Cytometer

Gate on Cell Population

Quantify PH11 Fluorescence

Click to download full resolution via product page

Caption: Workflow for assessing mitochondrial membrane potential using PH11.
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Caption: Simplified signaling pathway of apoptosis highlighting mitochondrial depolarization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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